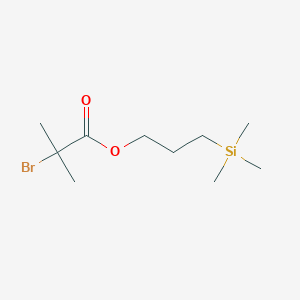
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is an organosilicon compound with the molecular formula C10H21BrO5Si. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis, particularly in the modification of surfaces and the creation of functionalized materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 3-(trimethylsilyl)propyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are used in hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions[][4].
Major Products
Substitution Products: New organosilicon compounds with different functional groups.
Hydrolysis Products: 2-bromo-2-methylpropanoic acid and 3-(trimethylsilyl)propyl alcohol.
Reduction Products: Corresponding alcohols or alkanes.
Scientific Research Applications
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups and modify surfaces.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance material properties.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is leveraged in organic synthesis to create new compounds with desired functional groups. The trimethylsilyl group provides stability and can be easily removed under specific conditions, making it a valuable protecting group in synthetic chemistry[7][7].
Comparison with Similar Compounds
Similar Compounds
- 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate
- 2-bromo-2-methylpropanoic acid 3-(trimethoxysilyl)propyl ester
- 2-bromo-2-methylpropanoic acid 3-(trichlorosilyl)propyl ester
Uniqueness
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is unique due to its specific combination of a trimethylsilyl group and a bromo-substituted ester. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The trimethylsilyl group offers protection during synthesis and can be selectively removed, while the bromo group allows for further functionalization .
Properties
CAS No. |
678139-91-8 |
|---|---|
Molecular Formula |
C10H21BrO2Si |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
3-trimethylsilylpropyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H21BrO2Si/c1-10(2,11)9(12)13-7-6-8-14(3,4)5/h6-8H2,1-5H3 |
InChI Key |
NWVDNRHZUQJTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCC[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


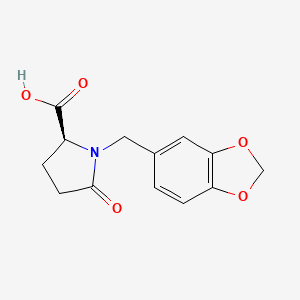
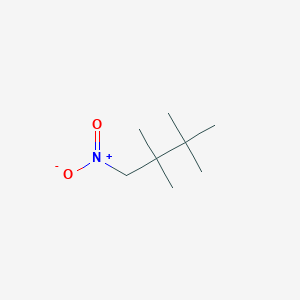
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
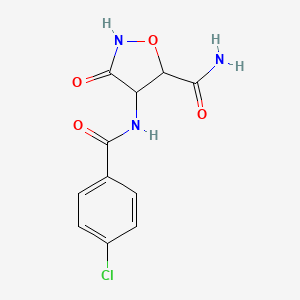
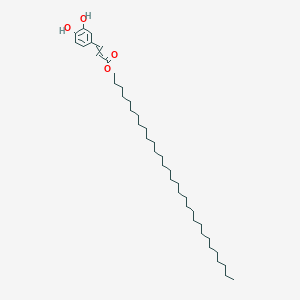
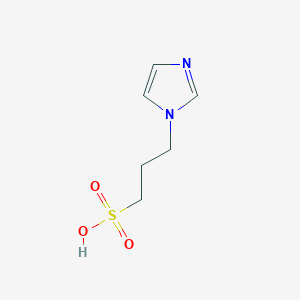
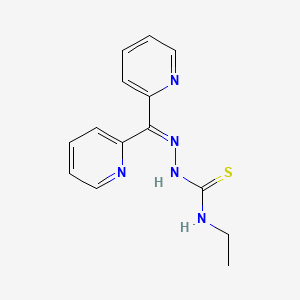
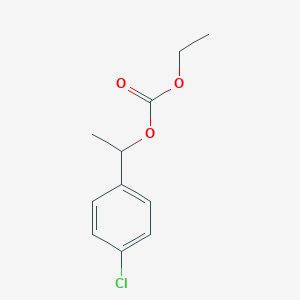
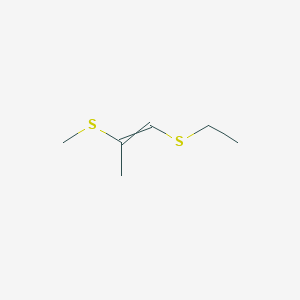
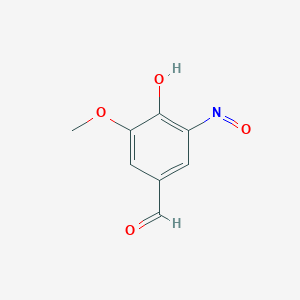
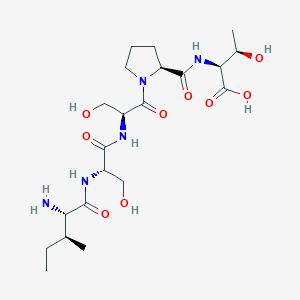
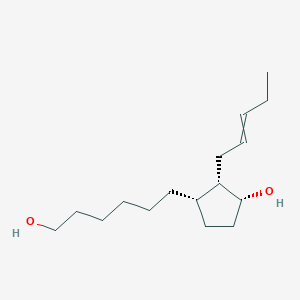
boranyl](/img/structure/B12539103.png)
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
